molecular formula C20H21BrN2O3 B2493636 3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921793-58-0

3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No. B2493636
CAS RN: 921793-58-0
M. Wt: 417.303
InChI Key: NQJOUAUJSZNVTM-UHFFFAOYSA-N
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Description

The design and synthesis of complex organic compounds, including brominated benzamides and oxazepin derivatives, are of significant interest in the field of medicinal chemistry and materials science. These compounds often exhibit a range of biological activities and can serve as key intermediates in the synthesis of potential therapeutic agents.

Synthesis Analysis

Synthetic routes for compounds similar to the specified molecule typically involve multi-step organic synthesis, including halogenation, amidation, and intramolecular cyclization reactions. For instance, the synthesis of antipyrine-like derivatives and dibenzo-tetraaza [14]annulenes involves halogenated intermediates and condensation reactions under controlled conditions to achieve the desired molecular architecture (Saeed et al., 2020) (Mehranpour et al., 2013).

Molecular Structure Analysis

Molecular structure characterization techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations play a crucial role in determining the precise configuration of complex organic molecules. For related compounds, studies have demonstrated the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in stabilizing crystal structures and influencing molecular conformations (Saeed et al., 2020).

Chemical Reactions and Properties

The reactivity of similar compounds can be influenced by the presence of halogen atoms and the specific arrangement of functional groups. Bromo-substituted derivatives, for example, are known to participate in various chemical reactions, including nucleophilic substitutions and radical-mediated cyclizations, to form complex heterocyclic structures (Mehranpour et al., 2013).

Scientific Research Applications

Bridged-ring Nitrogen Compounds Synthesis

Research by Sedgeworth and Proctor (1981) explored the synthesis of the 1,4-ethano-3-benzazepine ring system. Their work focused on converting various derivatives, including 9-bromobenzosuberone, to cyclise into the tricyclic 1,4-ethano-3-benzazepine ring system. This study provides foundational knowledge relevant to the chemical structure and synthetic pathways related to compounds like 3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide (Sedgeworth & Proctor, 1981).

Antidopaminergic Properties and Synthesis

Högberg et al. (1990) examined the antidopaminergic properties of a series of benzamides, including structures related to this compound. They focused on synthesizing these compounds and assessing their potential as antipsychotic agents, providing insights into their pharmacological applications (Högberg et al., 1990).

Spectroscopic and X-ray Diffraction Studies

Almansour et al. (2016) conducted a study on benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound . They used spectroscopic methods and X-ray diffraction to analyze these compounds, offering valuable insights into the structural and electronic properties of similar heterocyclic compounds (Almansour et al., 2016).

Photophysical Properties

Petrovskii et al. (2017) investigated the photophysical properties of oxazapolycyclic skeletons, including compounds similar to this compound. Their work provides insights into the optical properties of these types of compounds, which can be crucial in developing photodynamic therapies or materials science applications (Petrovskii et al., 2017).

properties

IUPAC Name

3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-4-23-16-9-8-15(11-17(16)26-12-20(2,3)19(23)25)22-18(24)13-6-5-7-14(21)10-13/h5-11H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJOUAUJSZNVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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